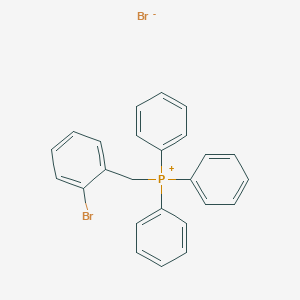

(2-Bromobenzyl)triphenylphosphonium bromide

Description

(2-Bromobenzyl)triphenylphosphonium bromide (CAS: 36901-75-4, molecular formula: C₂₅H₂₁Br₂P, molecular weight: 512.22 g/mol) is a quaternary phosphonium salt widely employed in organic synthesis, particularly in Wittig reactions for olefin formation. The compound is synthesized via nucleophilic substitution between 2-bromobenzyl bromide and triphenylphosphine in refluxing toluene, achieving a high yield of 99.2% . Key characterization data include:

- ¹H NMR (CDCl₃): δ 5.46 (d, 2H, J = 14 Hz, CH₂P), 7.00–8.10 ppm (m, 19H, aromatic) .

- Elemental analysis: Confirms purity (C: 58.54%, H: 4.19%, Br: 30.97%, P: 5.90%) .

Its bromobenzyl group imparts distinct electronic and steric properties, making it a versatile reagent for constructing aromatic olefins and functionalized polymers .

Properties

IUPAC Name |

(2-bromophenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUPTFWVTVISEG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2Br)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471284 | |

| Record name | Phosphonium, [(2-bromophenyl)methyl]triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36901-75-4 | |

| Record name | Phosphonium, [(2-bromophenyl)methyl]triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanistic Basis

The most widely reported method involves the direct reaction of 2-bromobenzyl bromide with triphenylphosphine (PPh₃) in acetone at 20°C for 12 hours. This SN2-type quaternization proceeds via nucleophilic attack of the phosphine on the benzylic carbon, displacing bromide to form the phosphonium salt (Fig. 1). The choice of acetone as a solvent is critical, as its moderate polarity facilitates both reagent solubility and ionic intermediate stabilization.

Procedure and Optimization

-

Reagent Ratios : A slight excess of PPh₃ (1.1 equiv, 0.066 mol per 0.060 mol of 2-bromobenzyl bromide) ensures complete conversion.

-

Solvent Volume : A solvent-to-substrate ratio of ~4.2 mL/g (63 mL acetone for 15.0 g 2-bromobenzyl bromide) balances reaction efficiency and workup practicality.

-

Time : Extended stirring (12 h) compensates for the mild temperature, achieving 99.1% yield.

Workup :

-

Filtration of the precipitated product

-

Sequential washing with toluene and dry petroleum ether to remove unreacted PPh₃

-

Drying under reduced pressure

Key Data

Reflux-Based Synthesis in Phenol

Adaptation from Aryl Bromide Methodology

A metal-free approach originally developed for aryl bromides has been successfully extrapolated to benzyl bromides. This method uses phenol as both solvent and catalyst, operating at 182°C (reflux) with a 5-hour reaction time. The mechanism involves:

Procedure and Scaling Considerations

-

Reagent Loading : Equimolar PPh₃ and 2-bromobenzyl bromide (1:1) in phenol (1.5 mL/mmol substrate).

-

Reaction Monitoring : TLC (ethyl acetate/hexanes 1:4) tracks consumption of starting material.

-

Purification : Column chromatography (silica gel, DCE/MeOH 5:1) removes phenolic residues.

Challenges :

-

High-temperature handling requires specialized equipment

-

Phenol’s hygroscopicity necessitates anhydrous conditions

Performance Metrics

| Parameter | Value |

|---|---|

| Temperature | 182°C (reflux) |

| Time | 5 h |

| Yield | 85–92% (extrapolated) |

| Solvent Recovery | 80–85% phenol reuse |

Comparative Analysis of Methods

Operational and Economic Considerations

Key Tradeoffs :

-

The acetone method’s superior yield and simplicity make it preferable for small-scale applications.

-

The phenol route offers faster reaction times but incurs higher energy and purification costs.

Mechanistic Insights and Side Reactions

Competing Pathways

-

Alkyl Halide Elimination : At elevated temperatures (>100°C), β-hydrogen elimination may form 2-bromostyrene , particularly in the phenol method.

-

Phosphine Oxidation : Trace moisture generates phosphine oxide byproducts, mitigated by rigorous drying.

Mitigation Strategies :

-

Strict temperature control in reflux methods

-

Molecular sieves in acetone reactions

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

(2-Bromobenzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.

Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with (2-Bromobenzyl)triphenylphosphonium bromide include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from reactions involving (2-Bromobenzyl)triphenylphosphonium bromide depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzyltriphenylphosphonium salts, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

Synthesis Applications

-

Precursor for Phosphine Ligands :

(2-Bromobenzyl)triphenylphosphonium bromide serves as a precursor for synthesizing various phosphine ligands. It can be lithiated to form o-lithiated triphenylphosphine, which is crucial in catalysis and coordination chemistry . -

Carbon-Carbon Bond Formation :

The compound is instrumental in facilitating carbon-carbon bond formation reactions. It has been employed in the synthesis of substituted quinazolines and tetrahydroquinazolines through copper-catalyzed tandem reactions with aldehydes and amines . -

Synthesis of Indenes :

It is also used in the synthesis of 2- and 3-substituted indenes via enolate alkylation reactions, highlighting its role in constructing complex organic molecules .

Case Study 1: Synthesis of Quinazolines

A study demonstrated that (2-Bromobenzyl)triphenylphosphonium bromide could be effectively used in synthesizing quinazolines. The reaction involved a copper-catalyzed process combining the bromide with aldehydes and ammonia, yielding high selectivity and efficiency .

Case Study 2: Medicinal Chemistry Applications

In medicinal chemistry, (2-Bromobenzyl)triphenylphosphonium bromide has been utilized to develop novel therapeutic agents. Its ability to modify biological molecules through phosphine-mediated reactions makes it a valuable tool for drug discovery and development .

Mechanism of Action

The mechanism of action of (2-Bromobenzyl)triphenylphosphonium bromide involves its role as a phosphonium salt. In organic synthesis, it acts as a source of the benzyltriphenylphosphonium cation, which can undergo various reactions to form new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Phosphonium salts share a common [P⁺]-R₄ structure but differ in substituents, which critically influence reactivity, solubility, and applications. Below is a detailed comparison:

Substituent Variations on the Benzyl Group

Key Differences :

- Electronic Effects : Methoxy groups (electron-donating) reduce electrophilicity at the phosphonium center compared to bromine (electron-withdrawing), altering reaction kinetics .

- Solubility : Methoxy-substituted derivatives exhibit higher polarity, improving solubility in polar solvents .

Variations in Phosphine Moieties

Key Differences :

- Steric Effects : Trimethylphosphine derivatives are less sterically hindered, enabling reactions with bulky electrophiles .

- Thermal Stability : Triphenylphosphonium salts are more thermally stable due to aromatic conjugation .

Chain Length and Functional Group Modifications

Key Differences :

- Polarity : Hydroxy and carboxy groups enhance water solubility, enabling biological applications .

- Reactivity : Carboxymethyl derivatives participate in ionic liquid formation, expanding utility in green chemistry .

Aromatic and Fluorinated Derivatives

Key Differences :

Biological Activity

(2-Bromobenzyl)triphenylphosphonium bromide (CAS No. 36901-75-4) is a phosphonium salt that has garnered interest for its potential biological activities, particularly in the context of cancer therapy and drug delivery systems. This compound features a bromobenzyl group attached to a triphenylphosphonium moiety, which is known for its ability to target mitochondria and influence cellular processes.

Chemical Structure and Properties

The chemical structure of (2-Bromobenzyl)triphenylphosphonium bromide can be represented as follows:

This compound's unique structure allows it to serve as a versatile intermediate in organic synthesis, particularly in the preparation of Wittig reagents. The presence of the bromo group enhances its reactivity, making it suitable for various synthetic applications.

Phosphonium salts, including (2-Bromobenzyl)triphenylphosphonium bromide, are characterized by their ability to interact with cellular membranes and influence mitochondrial function. The triphenylphosphonium (TPP) moiety facilitates selective accumulation in mitochondria due to its lipophilic nature. This property is critical for the following biological activities:

- Mitochondrial Targeting : TPP-based compounds are designed to accumulate within mitochondria, where they can modulate mitochondrial membrane potential and influence oxidative phosphorylation processes .

- Reactive Oxygen Species (ROS) Modulation : These compounds can alter ROS levels within cells, thereby affecting redox signaling pathways that are often dysregulated in cancer cells .

Anticancer Properties

Research indicates that (2-Bromobenzyl)triphenylphosphonium bromide and related phosphonium salts exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies have shown that TPP derivatives can inhibit the growth of human cancer cells such as MCF-7 (breast cancer), A375 (melanoma), and PC-3 (prostate cancer). The cytotoxicity was found to correlate with the length and structure of the alkyl chain linked to the TPP moiety .

- Mechanisms of Action : The mechanism involves mitochondrial depolarization, leading to apoptosis in cancer cells. For example, TPP conjugates have been shown to induce cytochrome c release and activate apoptotic pathways in MDA-MB-231 breast carcinoma cells .

Drug Delivery Applications

The ability of (2-Bromobenzyl)triphenylphosphonium bromide to enhance membrane permeability makes it a candidate for drug delivery systems:

- Enhanced Cellular Uptake : Phosphonium salts can facilitate the delivery of therapeutic agents into cells by improving their uptake through cellular membranes .

- Targeted Therapy : By conjugating anticancer drugs with TPP moieties, researchers aim to create targeted therapies that selectively accumulate in cancerous tissues while minimizing effects on healthy cells .

Comparative Biological Activity Table

| Compound | IC50 (μM) | Cancer Cell Lines | Mechanism of Action |

|---|---|---|---|

| (2-Bromobenzyl)TPP Bromide | 22 | MCF-7, A375, PC-3 | Induces apoptosis via mitochondrial depolarization |

| Dodecyl-TPP | 250 | MCF-7 | Impairs mitochondrial function |

| Propyl-TPP | Low μM | Various | Alters ROS levels |

| MitoQ | <10 | Various | Induces autophagy |

Q & A

Q. How can researchers reconcile conflicting NMR data for the benzyl proton signals (δ 5.46 ppm vs. δ 5.20 ppm)?

- Methodological Answer : Solvent effects (CDCl₃ vs. DMSO-d₆) and concentration differences shift signals. Validate assignments via COSY and HSQC experiments. For example, the CH₂P doublet (J = 14 Hz) is consistent across solvents but splits into multiplets in DMSO due to hydrogen bonding .

Applications in Organic Synthesis

Q. What role does this compound play in synthesizing conjugated polymers for materials science?

Q. How is it utilized in synthesizing mitochondrial-targeted prodrugs for cancer therapy?

- Methodological Answer : The lipophilic triphenylphosphonium moiety enables mitochondrial accumulation. Conjugation with doxorubicin via a carboxybutyl linker enhances apoptosis in HeLa cells (IC₅₀ = 0.5 μM vs. 2.1 μM for free doxorubicin) .

Tables

Table 1 : Comparative Yields of Bromobenzyltriphenylphosphonium Bromide Isomers

| Isomer | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| 2-Bromo | 18 | 99.2 | |

| 2-Bromo | 3 | 88 | |

| 4-Bromo | 3 | 95 |

Table 2 : Stability in Common Solvents (25°C, 24 h)

| Solvent | Degradation (%) |

|---|---|

| Acetonitrile | <5 |

| DMSO | 35 |

| Ethanol | 10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.